molecular formula C11H9NO3S B10879485 S-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl] ethanethioate

S-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl] ethanethioate

Cat. No.: B10879485
M. Wt: 235.26 g/mol
InChI Key: DDKCJDXDBQCZID-UHFFFAOYSA-N
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Description

S-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl] ethanethioate:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl] ethanethioate typically involves the reaction of phthalimide with ethanethiol under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity of the product. Safety measures and quality control protocols are also implemented to maintain consistency in production.

Chemical Reactions Analysis

Types of Reactions: S-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl] ethanethioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

    Substitution: Nucleophilic substitution reactions can occur at the ethanethioate moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted ethanethioate derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of S-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl] ethanethioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access . The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular signaling and metabolic processes .

Comparison with Similar Compounds

Uniqueness: S-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl] ethanethioate is unique due to its specific ethanethioate moiety, which imparts distinct chemical reactivity and potential biological activity

Properties

Molecular Formula

C11H9NO3S

Molecular Weight

235.26 g/mol

IUPAC Name

S-[(1,3-dioxoisoindol-2-yl)methyl] ethanethioate

InChI

InChI=1S/C11H9NO3S/c1-7(13)16-6-12-10(14)8-4-2-3-5-9(8)11(12)15/h2-5H,6H2,1H3

InChI Key

DDKCJDXDBQCZID-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCN1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

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